![molecular formula C5H5ClN2O B1590654 4-Amino-3-chloropyridin-2-ol CAS No. 55290-73-8](/img/structure/B1590654.png)
4-Amino-3-chloropyridin-2-ol
Overview
Description
4-Amino-3-chloropyridin-2-ol is an organic compound . It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring .
Synthesis Analysis
The synthesis of 4-Amino-3-chloropyridin-2-ol involves several steps. The pyridine ring position is activated, and nucleophilic substitution reaction is easy to occur. 2-chloro-4-isonicotinamide is formed by the action of phosphorus pentachloride, and finally 4-Amino-2-chloropyridine is formed by Hofmann degradation reaction under the action of alkaline sodium hypochlorite .Molecular Structure Analysis
The molecular formula of 4-Amino-3-chloropyridin-2-ol is C5H5ClN2O . It is characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring .Physical And Chemical Properties Analysis
4-Amino-3-chloropyridin-2-ol is a solid substance . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Complexation of Nucleotide Bases
Research by Zimmerman et al. (1991) investigated the complexation behavior of molecular tweezers with active site carboxylic acids, impacting the understanding of nucleotide base interactions. This study provides insights into the molecular interactions facilitated by structural analogs of 4-Amino-3-chloropyridin-2-ol, demonstrating its potential in designing molecules with specific binding properties [Zimmerman, Wu, & Zeng, 1991].
Antioxidative Activity
A study by Zamora, Alaiz, & Hidalgo (1997) on oxidized lipid/amino acid reaction products (OLAARPs) explored the antioxidative activity in a microsomal system. This research provides a foundation for understanding how derivatives of 4-Amino-3-chloropyridin-2-ol can be involved in antioxidative mechanisms, highlighting its potential in oxidative stress management [Zamora, Alaiz, & Hidalgo, 1997].
Surface Modification and Functional Groups
Jansen & van Bekkum (1995) utilized XPS to study the binding energy of nitrogen-containing functional groups on activated carbon, including groups similar to those in 4-Amino-3-chloropyridin-2-ol. Their findings contribute to the field of material science, especially in the modification and functionalization of surfaces with nitrogen-containing groups [Jansen & van Bekkum, 1995].
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
Fitzgerald, Parr, & Smith (1993) examined the role of pH in MALDI analysis of proteins and oligonucleotides, employing pyridine derivatives as potential matrices. This research underscores the significance of pyridine derivatives in improving MALDI analysis techniques, potentially including those related to 4-Amino-3-chloropyridin-2-ol [Fitzgerald, Parr, & Smith, 1993].
Helix Formation in Peptide Mimetics
Research by Violette et al. (2005) on N,N'-linked oligoureas as foldamers, which are peptide backbone mimetics, highlighted the importance of chain length for helix formation in protic solvent. This study indicates the utility of pyridine derivatives in designing bioactive oligoureas, contributing to the development of novel therapeutic agents [Violette et al., 2005].
Synthesis of Nevirapine Analogue
Bakke & Říha (2001) developed a new method for preparing 3-amino-2-chloropyridines, demonstrating the synthesis of an isoquinoline analogue of Nevirapine from 4-amino-3-chloroisoquinoline. This highlights the role of pyridine derivatives in the synthesis of pharmaceutical compounds, suggesting applications in drug development [Bakke & Říha, 2001].
Safety and Hazards
Future Directions
While specific future directions for 4-Amino-3-chloropyridin-2-ol are not mentioned in the available literature, research in the field of pyrimidines (a related class of compounds) suggests potential directions. These include the development of new pyrimidines as anti-inflammatory agents, leveraging the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that the presence of both amino and chloro groups in the molecule renders it reactive towards nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The pharmacokinetic properties of 4-Amino-3-chloropyridin-2-ol suggest that it has high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
It is known that similar compounds have shown high activity against various pathogens such as rust, powdery mildew, rice blast, and apple downy mildew .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-3-chloropyridin-2-ol. It is known to be very persistent in the environment and has a potential for particle-bound transport . It is also known to be stable under normal temperatures and pressures .
properties
IUPAC Name |
4-amino-3-chloro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLGHNWBBDTVDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552432 | |
Record name | 4-Amino-3-chloropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-chloropyridin-2-ol | |
CAS RN |
55290-73-8 | |
Record name | 4-Amino-3-chloropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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